![molecular formula C14H21N3O2S B6473744 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2640954-74-9](/img/structure/B6473744.png)
8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
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Description
8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.13544809 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane , also known by its IUPAC name, has garnered attention in recent years due to its potential biological activity. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.
Basic Information
- Molecular Formula : C17H26N6O3S
- Molecular Weight : 394.5 g/mol
- CAS Number : 2640821-96-9
- Structure : The compound features a bicyclic octane structure with an imidazole sulfonyl group, which contributes to its unique biological properties.
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, particularly in the central nervous system and cardiovascular system.
Key Findings:
- Antiarrhythmic Activity : In studies involving animal models, derivatives of azabicyclo compounds demonstrated antiarrhythmic effects, suggesting potential applications in treating heart rhythm disorders .
- Anticholinergic Effects : The compound displayed notable anticholinergic activity in vitro, which may contribute to its therapeutic potential in managing conditions influenced by acetylcholine signaling .
- Hypotensive Activity : Some derivatives have shown moderate hypotensive effects in rat models, indicating potential for use in hypertension management .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of imidazole and bicyclic structures.
Synthetic Routes
- Formation of Imidazole Ring : Achieved through condensation reactions involving glyoxal and amines.
- Bicyclic Octane Formation : Utilizes cyclization methods to establish the bicyclic framework.
- Sulfonyl Group Introduction : Incorporates sulfonyl moieties through electrophilic substitution reactions.
Pharmaceutical Potential
Given its diverse biological activities, the compound holds promise for development as:
- Antiarrhythmic agents for cardiac health.
- Antihypertensive medications targeting blood pressure regulation.
- Anticholinergic drugs for conditions such as asthma and motion sickness.
Research Applications
The unique structure of this compound makes it a valuable tool in biochemical research, particularly for studying receptor interactions and signal transduction pathways.
Properties
IUPAC Name |
8-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-4-16-9-14(15-11(16)3)20(18,19)17-12-5-6-13(17)8-10(2)7-12/h9,12-13H,2,4-8H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAXLQDCNQTDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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